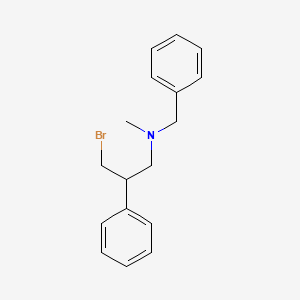

Benzyl(3-bromo-2-phenylpropyl)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is known for its molecular formula C17H21Br2N and a molecular weight of 399.2.

Vorbereitungsmethoden

The synthesis of Benzyl(3-bromo-2-phenylpropyl)methylamine typically involves the reaction of benzylamine with 3-bromo-2-phenylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions:

-

Mechanistic Insight : The reaction follows an SN2 pathway due to steric hindrance from the adjacent phenyl group, which slows SN1 processes .

Oxidation Reactions

The tertiary amine and benzyl groups are susceptible to oxidation:

-

Key Observation : Strong oxidants like KMnO₄ preferentially target the amine group, while ozone cleaves the benzyl moiety .

Reduction Reactions

The bromine and amine functionalities participate in reduction:

-

Catalytic Hydrogenation : Pd-C selectively hydrogenates the benzyl group without affecting the bromide .

Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine undergoes alkylation to form quaternary salts:

-

Reactivity : Alkylation proceeds via a two-step mechanism (initial proton abstraction followed by nucleophilic attack) .

Elimination Reactions

Under basic conditions, β-hydrogen elimination occurs:

| Base | Conditions | Product | Byproducts |

|---|---|---|---|

| t-BuOK | THF, 70°C, 2 hours | 1-Benzyl-3-phenylpropene | HBr, H₂O |

| NaOH | Ethanol/H₂O, reflux, 5 hours | Mixture of alkenes (cis/trans) | Minor decomposition |

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings:

Biological Activity Correlation

While not a reaction, structure-activity studies reveal:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, Benzyl(3-bromo-2-phenylpropyl)methylamine serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

Research has indicated potential biological activities for this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent .

These biological activities are attributed to its interaction with specific molecular targets, modulating their activity and leading to therapeutic effects.

Medicine

The compound is being investigated for its therapeutic applications in treating several neurological disorders. Its potential as a histamine-3 receptor ligand suggests that it may be beneficial in managing conditions such as:

- Alzheimer's Disease

- Attention Deficit Hyperactivity Disorder

- Depression and Anxiety Disorders

Research indicates that it may enhance cognitive function and memory-related processes by modulating neurotransmitter systems .

Case Studies

Several studies have documented the applications of this compound:

- Histamine Receptor Modulation : A patent describes how compounds similar to this compound can selectively modulate histamine receptors, showing promise for treating cognitive deficits associated with psychiatric disorders .

- Anticancer Activity : In vitro studies reported in scientific journals highlight the efficacy of this compound against various cancer cell lines, demonstrating its potential as a lead compound for the development of new anticancer therapies .

- Synthesis of Complex Molecules : Research focused on synthesizing macrocyclic receptors utilized this compound as a building block, showcasing its versatility in creating complex chemical structures for further biological testing .

Wirkmechanismus

The mechanism of action of Benzyl(3-bromo-2-phenylpropyl)methylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Benzyl(3-bromo-2-phenylpropyl)methylamine can be compared with other similar compounds such as:

- Benzyl(3-chloro-2-phenylpropyl)methylamine

- Benzyl(3-iodo-2-phenylpropyl)methylamine

- Benzyl(3-fluoro-2-phenylpropyl)methylamine

These compounds share similar structural features but differ in the halogen atom attached to the phenylpropyl group.

Biologische Aktivität

Benzyl(3-bromo-2-phenylpropyl)methylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of phenylpropylamine derivatives followed by the introduction of the benzyl group. Various methods have been reported, including the use of N-bromosuccinimide (NBS) for selective bromination at the 3-position of the phenylpropyl moiety. The resulting compound can then undergo further modifications to enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl-substituted amines. For instance, 2-substituted benzyl-/phenylethylamino compounds have shown significant antiproliferative effects against various cancer cell lines. The presence of halogen substituents, such as bromine in this compound, has been correlated with enhanced biological activity. In one study, brominated derivatives exhibited IC50 values significantly lower than their non-brominated counterparts, suggesting that bromination increases lipophilicity and cellular uptake .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 5.2 ± 0.81 | Enhanced activity due to bromine substitution |

| Non-brominated analogue | 10.4 ± 1.02 | Lower activity |

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects, particularly in modulating serotonin and norepinephrine systems. Compounds with similar structures have been studied for their potential in treating depression and anxiety disorders, showing promising results in preclinical models . The structural similarity to known antidepressants suggests that this compound could influence neurotransmitter reuptake mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzene ring and variations in alkyl substituents can significantly affect potency and selectivity. For example, substituents that increase lipophilicity tend to enhance cellular uptake and bioavailability .

Key Findings from SAR Studies:

- Bromination : Enhances lipophilicity and biological activity.

- Alkyl Chain Length : Optimal chain length is critical; too long or too short can reduce efficacy.

- Aromatic Substituents : The type and position of substituents on the aromatic ring can dramatically alter activity profiles.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- Anticancer Activity : In vitro studies showed that this compound induced apoptosis in cancer cell lines with an IC50 value significantly lower than many conventional chemotherapeutics .

- Neuropharmacological Assessment : Animal models demonstrated that administration resulted in decreased depressive behaviors, suggesting potential as an antidepressant .

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable profile with minimal adverse effects on normal human cell lines compared to standard chemotherapeutics .

Eigenschaften

IUPAC Name |

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUSHPCHOQOMRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.